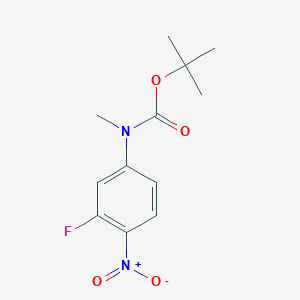

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14(4)8-5-6-10(15(17)18)9(13)7-8/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGONPIGYHXGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate typically involves the reaction of 3-fluoro-4-nitroaniline with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3-fluoro-4-nitroaniline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate.

Step 2: The intermediate product is then reacted with methylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products Formed:

Reduction: 3-fluoro-4-aminophenyl-N-methylcarbamate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-fluoro-4-nitroaniline and tert-butyl alcohol.

Scientific Research Applications

Chemistry: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of various enzymes and proteins .

Medicine: Although not used directly as a therapeutic agent, this compound is used in medicinal chemistry research to develop new drugs and therapeutic agents. It helps in understanding the structure-activity relationships of potential drug candidates .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. It can be used as an intermediate in the synthesis of pesticides and herbicides .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the catalytic site. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

*Estimated based on analogs (e.g., nitro adds ~46 g/mol vs. hydroxyl).

Reactivity and Functional Group Analysis

- Nitro Group (NO₂): The nitro group in the target compound is a strong electron-withdrawing group, directing electrophilic substitution to meta positions and stabilizing negative charges. This contrasts with hydroxyl () or amino () groups, which are electron-donating.

Fluorine (F) :

The 3-fluoro substituent is ortho/para-directing but deactivating, moderating the electron-deficient nature of the aromatic ring. Fluorine’s small size and high electronegativity enhance metabolic stability in drug candidates, as seen in piperidine derivatives () .tert-Butyl Carbamate Protection : The tert-butyl group provides steric protection to the carbamate, enhancing stability under acidic or basic conditions compared to less bulky analogs (e.g., methyl or benzyl carbamates) .

Biological Activity

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a compound of significant interest in biological and medicinal chemistry due to its potential applications in enzyme inhibition and drug development. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound is synthesized through a two-step process:

- Formation of the Carbamate : 3-fluoro-4-nitroaniline is reacted with tert-butyl chloroformate in the presence of a base like triethylamine.

- Methylation : The resulting intermediate is then treated with methylamine to produce this compound.

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of various enzymes, particularly those involved in metabolic pathways. It serves as a probe to investigate protein-ligand interactions and binding sites on enzymes. Notably, it can inhibit enzyme activity by binding to the active site, preventing substrate access .

Table 1: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Mechanism | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition | 38.98 |

| Butyrylcholinesterase | Non-competitive inhibition | 1.60 |

Toxicological Studies

Research indicates that N-methyl carbamates, including this compound, can exhibit varying degrees of toxicity. A study on the toxicity of a mixture of N-methyl carbamate pesticides showed significant effects on adult male rats, highlighting the need for careful evaluation in ecological contexts .

The interaction of this compound with enzymes can be reversible or irreversible. The fluoro group enhances the compound's binding affinity due to its unique electronic properties, which influence both steric and electronic interactions with target proteins .

Comparative Analysis

When compared to similar compounds such as tert-butyl N-(3-chloro-4-nitrophenyl)-N-methylcarbamate and tert-butyl N-(3-bromo-4-nitrophenyl)-N-methylcarbamate, the fluoro derivative shows distinct reactivity patterns and binding affinities. The presence of the fluoro group contributes to its unique biological profile.

Table 2: Comparison with Similar Compounds

| Compound Name | Binding Affinity | Reactivity |

|---|---|---|

| This compound | High | Moderate |

| Tert-butyl N-(3-chloro-4-nitrophenyl)-N-methylcarbamate | Moderate | High |

| Tert-butyl N-(3-bromo-4-nitrophenyl)-N-methylcarbamate | Low | High |

Case Studies

- Study on Protein-Ligand Interactions : A study demonstrated that this compound effectively inhibited acetylcholinesterase, showcasing its potential as a lead compound for developing new drugs targeting neurodegenerative diseases .

- Environmental Impact Assessment : Research into the degradation pathways of N-methyl carbamates revealed that these compounds can be hydrolyzed under anaerobic conditions, leading to the accumulation of monomethylamine in sediments. This finding underscores the importance of understanding the environmental fate of such chemicals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, and how can reaction conditions be optimized for high yield and purity?

- Answer : The synthesis typically involves sequential nitration and fluorination of a phenyl precursor. A common route starts with tert-butyl carbamate reacting with 3-fluoro-4-nitrobenzyl chloride under basic conditions (e.g., NaH in THF) . Optimization includes controlling temperature (0–5°C during nitration) and using fluorinating agents like diethylaminosulfur trifluoride (DAST) . Purification via column chromatography (ethyl acetate/hexane, 3:7) enhances purity, while monitoring by TLC or HPLC ensures reaction progress .

Q. How does the presence of fluorine and nitro groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Answer : The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups activate the phenyl ring for NAS. Fluorine’s ortho/para-directing effects and nitro’s meta-directing nature create regioselectivity challenges. Computational modeling (e.g., density functional theory, DFT) predicts preferred substitution sites, while experimental validation via ¹⁹F NMR or X-ray crystallography resolves ambiguities .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Answer : Key techniques include:

- ¹H/¹³C NMR : DMSO-d₆ resolves splitting caused by fluorine .

- FTIR : Confirms carbamate C=O (~1680 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

- HRMS : Validates molecular weight (±2 ppm accuracy) .

Conflicting NOE data may require 2D NMR (e.g., COSY, HSQC) or X-ray crystallography for structural clarity .

Advanced Research Questions

Q. In enzymatic inhibition studies, how does this compound interact with target proteins, and what methodologies confirm competitive vs. non-competitive inhibition?

- Answer : Kinetic assays (e.g., Lineweaver-Burk plots) with varying substrate and inhibitor concentrations distinguish inhibition types . Surface plasmon resonance (SPR) or fluorescence quenching measures binding constants (Kd). Molecular docking (AutoDock Vina) predicts binding modes, while mutagenesis studies validate critical residues .

Q. What strategies mitigate decomposition of the compound under acidic or basic conditions during prolonged reactions?

- Answer : Stabilization strategies include:

- Buffering : Maintain pH 6–8 using phosphate or bicarbonate buffers .

- Solvent selection : Use aprotic solvents (e.g., DMF, DCM) to minimize hydrolysis .

- Temperature control : Conduct reactions at 0–10°C .

- Scavengers : Add trimethylsilyl chloride (TMSCl) to neutralize acidic byproducts .

Q. How do structural analogs of this compound compare in terms of biological activity and synthetic accessibility?

- Answer : Structure-activity relationship (SAR) studies reveal:

- Nitro replacement : Cyano (-CN) analogs reduce cytotoxicity but simplify synthesis .

- Fluorine position : 2-Fluoro substitution alters metabolic stability .

Synthetic accessibility is evaluated via cost analysis of starting materials and reaction step counts. Pareto charts prioritize factors like yield, purity, and scalability .

Q. What computational approaches predict the environmental fate and ecotoxicological profile of this compound?

- Answer :

- Environmental fate : EPI Suite estimates biodegradation half-life. DFT calculates hydrolysis pathways .

- Ecotoxicology : ECOSAR predicts acute/chronic toxicity to aquatic organisms. Experimental validation follows OECD Test Guideline 301D (ready biodegradability) .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectroscopic and computational results with orthogonal techniques (e.g., X-ray vs. NMR) .

- Experimental Design : Use fractional factorial designs to screen reaction variables (e.g., solvent, catalyst) efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.